methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazole ring fused to a pyrimidine ring, which is further substituted with methyl groups and a carboxylate ester group. Due to its intricate structure, it has garnered interest in various scientific fields, including medicinal chemistry, material science, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrazole and pyrimidine precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrimidine ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring, leading to the formation of new compounds.
Substitution: The methyl groups and carboxylate ester can be substituted with other functional groups to create analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles and electrophiles are employed to achieve substitution reactions, with solvents like dimethylformamide (DMF) and dichloromethane (DCM) being common choices.
Major Products Formed: The major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives with different substituents, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, this compound has been investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of diseases such as cancer and infectious diseases.
Industry: In the material science industry, this compound can be used as a building block for the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the creation of advanced materials.
Mechanism of Action
The mechanism by which methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins. The binding interactions can modulate the activity of these targets, leading to desired biological effects. The exact molecular pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrazole derivatives: Compounds with pyrazole rings substituted with various groups, often used in medicinal chemistry.
Pyrimidine derivatives: Compounds featuring pyrimidine rings with different substituents, used in various chemical and biological applications.
Uniqueness: Methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate stands out due to its specific combination of substituents and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
methyl 3-methyl-5-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8-5-15-18-11(13(19)20-3)4-10(16-12(8)18)9-6-14-17(2)7-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXUYHYTBMWXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)OC)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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